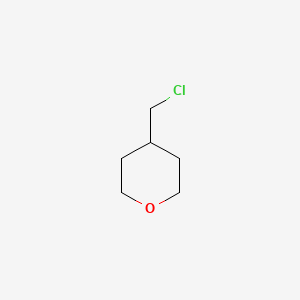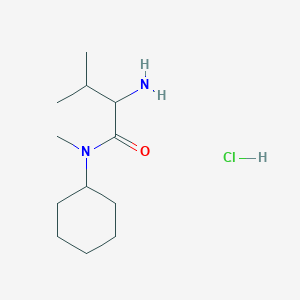
2-Amino-N-cyclohexyl-N,3-dimethylbutanamide hydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The IUPAC name of the compound is “2-amino-N-cyclohexyl-N,3-dimethylbutanamide 2,2,2-trifluoroacetate”. The InChI code for the compound is 1S/C12H24N2O.C2HF3O2/c1-9(2)11(13)12(15)14(3)10-7-5-4-6-8-10;3-2(4,5)1(6)7/h9-11H,4-8,13H2,1-3H3;(H,6,7) .
Physical And Chemical Properties Analysis
The compound is stored at room temperature and it is in the form of an oil .
Applications De Recherche Scientifique
Modular Synthon for Medicinal Chemistry
The hydrochloride salt of ɑ-aminocyclobutanone, protected as its dimethyl acetal, has been prepared as a modular synthon for accessing cyclobutanone-containing lead inhibitors of hydrolase enzymes, including serine proteases and metalloproteases. This synthesis approach facilitates the creation of amide and sulfonamide-functionalized 2-aminocyclobutanone derivatives, offering a versatile tool for the development of novel medicinal compounds (Mohammad et al., 2020).
Cyclohexyl-Substituted Cyclopropane Derivatives
Direct cyclization methods have led to the synthesis of 1-amino-2,2-dimethylcyclopropane-1-carbonitrile and its dimerization product. Further exploration in this domain has yielded various cis- and trans-1-(tert-butylamino)-2-benzyl-2-methylcyclopropane-carbonitriles and the corresponding cyclopropanecarboxamides. These compounds, particularly with their pure stereoisomeric forms, offer potential as precursors for ACC derivatives, highlighting their utility in synthetic and medicinal chemistry (Aelterman et al., 1999).
Development of Asymmetric Platinum(IV) Complexes
A novel approach to synthesizing asymmetric Pt(IV) complexes involves the oxidative chlorination of Pt(II) counterparts with N-chlorosuccinimide. This method has been optimized to produce Pt(IV) octahedral complexes in high yield and purity. These complexes, especially when incorporating cyclobutane-1,1'-dicarboxylato and cyclohexane-1R,2R-diamine, present new opportunities for drug targeting and delivery, emphasizing the importance of this chemical scaffold in the development of chemotherapy agents (Ravera et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
2-amino-N-cyclohexyl-N,3-dimethylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O.ClH/c1-9(2)11(13)12(15)14(3)10-7-5-4-6-8-10;/h9-11H,4-8,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZFEYJMEXLAKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)C1CCCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-cyclohexyl-N,3-dimethylbutanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





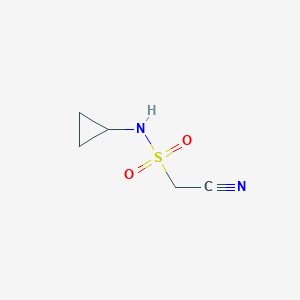
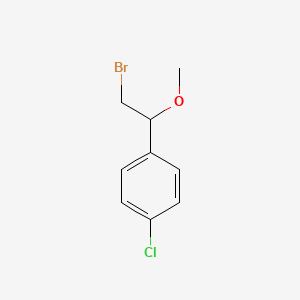
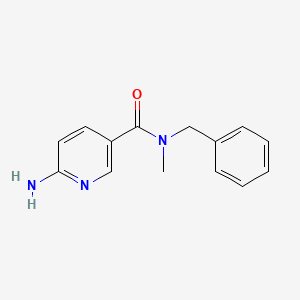

![Ethyl 2-[3-(trifluoromethyl)phenoxy]propanoate](/img/structure/B1527344.png)


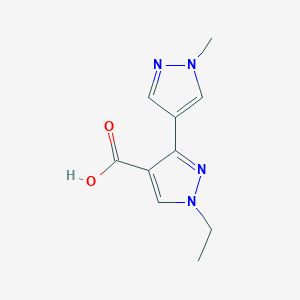


![2-[(Cyclopropylmethyl)carbamoyl]acetic acid](/img/structure/B1527351.png)
